molecular formula C11H16O2 B2594626 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol CAS No. 1368689-23-9

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol

Cat. No.: B2594626
CAS No.: 1368689-23-9
M. Wt: 180.247
InChI Key: FVJSGYNLEJYTGJ-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is an organic compound with the molecular formula C11H16O2 It is characterized by the presence of a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions, and an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol typically involves the hydroxylation of 1-(2,4,5-Trimethylphenyl)ethanone. This can be achieved through the use of oxidizing agents such as osmium tetroxide or potassium permanganate, which facilitate the addition of hydroxyl groups to the ethane moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation reactions under controlled conditions to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol involves its interaction with molecular targets and pathways. The hydroxyl groups in the diol moiety can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

    1-(2,4,5-Trimethylphenyl)ethanone: A precursor in the synthesis of the diol.

    Ethane-1,2-diol: A simpler diol with similar hydroxyl functionality.

    2,4,5-Trimethylphenol: A related compound with a phenolic hydroxyl group.

Uniqueness: 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethane-1,2-diol moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-4-9(3)10(5-8(7)2)11(13)6-12/h4-5,11-13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJSGYNLEJYTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(CO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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